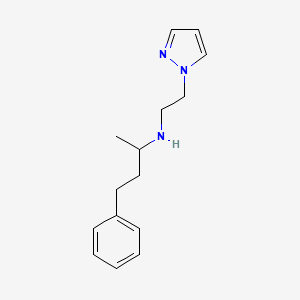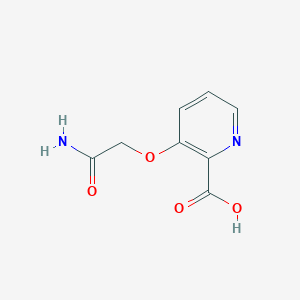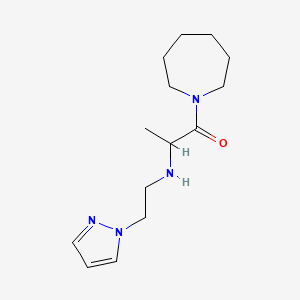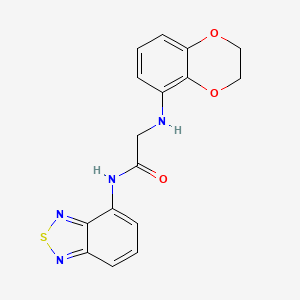
n-(2-(1h-Pyrazol-1-yl)ethyl)-4-phenylbutan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1h-Pyrazol-1-yl)ethyl)-4-phenylbutan-2-amine, also known as PEA-15, is a small molecule that has been the subject of extensive research in recent years. This compound has been found to have a variety of potential applications in the fields of medicine and biochemistry, and its unique properties make it an attractive target for further study.
作用機序
The mechanism of action of n-(2-(1h-Pyrazol-1-yl)ethyl)-4-phenylbutan-2-amine is not fully understood, but it is believed to involve the inhibition of the MAPK/ERK signaling pathway. This pathway is involved in a variety of cellular processes, including cell growth and differentiation, and its dysregulation has been implicated in a number of diseases.
Biochemical and Physiological Effects:
n-(2-(1h-Pyrazol-1-yl)ethyl)-4-phenylbutan-2-amine has been found to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and neuroprotective properties, n-(2-(1h-Pyrazol-1-yl)ethyl)-4-phenylbutan-2-amine has been shown to regulate glucose metabolism and may be useful in the treatment of diabetes. n-(2-(1h-Pyrazol-1-yl)ethyl)-4-phenylbutan-2-amine has also been found to inhibit the proliferation of cancer cells and may have potential as an anticancer agent.
実験室実験の利点と制限
One of the advantages of n-(2-(1h-Pyrazol-1-yl)ethyl)-4-phenylbutan-2-amine as a research tool is its specificity for the MAPK/ERK signaling pathway. This makes it a useful tool for studying the role of this pathway in various cellular processes. However, one limitation of n-(2-(1h-Pyrazol-1-yl)ethyl)-4-phenylbutan-2-amine is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are many potential future directions for research on n-(2-(1h-Pyrazol-1-yl)ethyl)-4-phenylbutan-2-amine. One area of interest is the development of n-(2-(1h-Pyrazol-1-yl)ethyl)-4-phenylbutan-2-amine-based therapies for the treatment of various diseases. Another area of interest is the study of the molecular mechanisms underlying the effects of n-(2-(1h-Pyrazol-1-yl)ethyl)-4-phenylbutan-2-amine, which could lead to a better understanding of the role of the MAPK/ERK signaling pathway in health and disease. Finally, further research is needed to optimize the synthesis and formulation of n-(2-(1h-Pyrazol-1-yl)ethyl)-4-phenylbutan-2-amine for use in experimental settings.
合成法
The synthesis of n-(2-(1h-Pyrazol-1-yl)ethyl)-4-phenylbutan-2-amine involves several steps, beginning with the reaction of 1-bromo-3-phenylpropane with 1H-pyrazole to form the intermediate 2-(1H-pyrazol-1-yl)ethyl-3-phenylpropanenitrile. This intermediate is then reduced to the corresponding amine using lithium aluminum hydride, and the final product is obtained by reacting the amine with 4-phenylbutan-2-one.
科学的研究の応用
N-(2-(1h-Pyrazol-1-yl)ethyl)-4-phenylbutan-2-amine has been the subject of numerous scientific studies, and its potential applications are wide-ranging. In the field of medicine, n-(2-(1h-Pyrazol-1-yl)ethyl)-4-phenylbutan-2-amine has been found to have anti-inflammatory properties and may be useful in the treatment of a variety of conditions, including cancer, diabetes, and cardiovascular disease. In addition, n-(2-(1h-Pyrazol-1-yl)ethyl)-4-phenylbutan-2-amine has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's disease.
特性
IUPAC Name |
4-phenyl-N-(2-pyrazol-1-ylethyl)butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3/c1-14(8-9-15-6-3-2-4-7-15)16-11-13-18-12-5-10-17-18/h2-7,10,12,14,16H,8-9,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXRREKPFGEMIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(2-(1h-Pyrazol-1-yl)ethyl)-4-phenylbutan-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(1-ethylbenzimidazol-2-yl)methyl]-1-(furan-2-yl)propan-2-amine](/img/structure/B7571953.png)

![1-[2-(1-Benzofuran-2-ylmethylamino)propyl]pyrrolidin-2-one](/img/structure/B7571962.png)

![1-cyclopropyl-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7571968.png)

![4-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B7571974.png)
![4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol](/img/structure/B7571988.png)
![N-[(3-ethoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7571995.png)
![2-[(4-Ethylphenyl)sulfonylamino]-6-fluorobenzoic acid](/img/structure/B7572023.png)
![4-[(E)-3-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]-3-oxoprop-1-enyl]-N,N-diethylbenzenesulfonamide](/img/structure/B7572030.png)